9-Hydroxyxanthene
Overview
Description
Mechanism of Action
Target of Action
9-Hydroxyxanthene, also known as Xanthydrol, is a compound that has been used as a derivatization reagent in the determination of urea . The primary target of Xanthydrol is urea, a waste product of protein metabolism in the body.
Mode of Action
Xanthydrol interacts with urea to form a derivative that can be detected using high-performance liquid chromatography (HPLC) technique . This interaction allows for the detection and quantification of urea in various samples.
Biochemical Pathways
The biosynthesis of xanthones, the class of compounds to which Xanthydrol belongs, involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent .
Pharmacokinetics
It is known that xanthydrol is soluble in methanol , which suggests that it may have good bioavailability due to its solubility in organic solvents.
Result of Action
The interaction of Xanthydrol with urea results in the formation of a derivative that can be detected using HPLC . This allows for the quantification of urea in various samples, providing valuable information about protein metabolism in the body.
Action Environment
The action of Xanthydrol is influenced by the environment in which it is used. For example, it is known that Xanthydrol should be stored at a temperature between 2-8°C . Furthermore, the compound is classified as a combustible solid, indicating that it should be kept away from heat, sparks, open flames, and hot surfaces .
Preparation Methods
9-Hydroxyxanthene can be synthesized by the reduction of xanthone . One common method involves the use of sodium amalgam in an alcoholic solution of xanthone. The reaction is carried out at elevated temperatures, and the product is precipitated by pouring the solution into cold distilled water . The synthetic route can be summarized as follows:
Reduction of Xanthone: Xanthone is reduced using sodium amalgam in an alcoholic solution.
Precipitation: The solution is poured into cold distilled water to precipitate xanthydrol.
Filtration and Drying: The precipitated xanthydrol is filtered and dried to obtain the final product.
Chemical Reactions Analysis
9-Hydroxyxanthene undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, such as the Friedel-Crafts acylation.
Condensation Reactions: It reacts with urea to form an insoluble condensation product, dixanthylurea.
Derivatization Reactions: This compound is used as a derivatization reagent in the determination of acrylamide and ethyl carbamate in food matrices
Scientific Research Applications
9-Hydroxyxanthene has several scientific research applications:
Urea Determination: It is widely used in the determination of urea levels in biological samples.
Food Analysis: This compound is used in the derivatization of acrylamide and ethyl carbamate for their determination in food matrices
Polymer Chemistry: It is involved in the synthesis of poly(aryl ether ketones) and other high-performance thermoplastics.
Comparison with Similar Compounds
9-Hydroxyxanthene is similar to other compounds such as xanthone and xanthine. it is unique in its ability to form specific condensation products with urea, making it particularly useful in urea determination . Similar compounds include:
Xanthone: A precursor in the synthesis of xanthydrol.
Xanthine: A compound with a similar structure but different applications, primarily in medicinal chemistry.
Properties
IUPAC Name |
9H-xanthen-9-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRMYMMIJXLMBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059009 | |
Record name | Xanthydrol | |
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Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
Record name | Xanthydrol | |
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CAS No. |
90-46-0 | |
Record name | Xanthydrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-46-0 | |
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Record name | Xanthydrol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090460 | |
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Record name | 9-Hydroxyxanthene | |
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Record name | 9H-Xanthen-9-ol | |
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Record name | Xanthydrol | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-xanthen-9-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.815 | |
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Record name | XANTHYDROL | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Xanthydrol reacts with urea in acidic conditions to form a highly insoluble crystalline precipitate, dixanthylurea [, , , ]. This reaction is highly specific for urea and forms the basis for several analytical methods.
A: Yes, research indicates that xanthydrol reacts with certain amino acids, including arginine, asparagine, cysteine, glutamine, histidine, lysine, and tryptophan, in acetic acid solutions [, ]. This reactivity suggests potential interactions with proteins containing these amino acids.
A: Transxanthylation describes the migration of xanthyl groups from other amino acid residues to the indole nucleus of tryptophan in acidic conditions. This phenomenon results in the formation of xanthyltryptophan, a colored and acid-stable compound used for quantitative analysis [].
ANone: Xanthydrol has a molecular formula of C13H10O2 and a molecular weight of 206.24 g/mol.
A: Yes, characterization of xanthydrol and its derivatives often involves spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, 31P NMR (for phosphorus-containing derivatives), and mass spectrometry [, ]. Ultraviolet spectrometry has also been used to study the photochemical behavior of xanthydrol and related compounds [].
A: Xanthydrol can be unstable under certain conditions. For instance, 9-substituted 9-xanthydrols readily decompose in basic media, with the reaction pathway (ionic or radical) depending on the substituent and metal ion present [, ].
A: While specific material compatibility data are limited in the provided research, the sensitivity of xanthydrol to basic conditions suggests potential incompatibility with strongly basic materials. Additionally, the use of xanthydrol in analytical techniques often requires specific solvents and conditions to ensure accurate and reliable results [, , , ].
A: While xanthydrol itself is not typically used as a catalyst, some research suggests that crown ethers incorporating stable carbocations derived from xanthydrol derivatives might catalyze amide hydrolysis [].
ANone: Yes, many other catalysts can be used for amide hydrolysis, including enzymes, acids, bases, and metal complexes. The choice of catalyst depends on the specific amide, desired reaction conditions, and desired outcome.
A: Research shows that the reactivity of 9-substituted 9-xanthydrols in basic media depends significantly on the nature of the substituent at the 9-position. Electron-withdrawing groups can stabilize the resulting carbanion intermediate, promoting fragmentation [, ].
ANone: The provided research primarily focuses on the application of xanthydrol as a derivatizing agent in analytical chemistry. Information on specific formulation strategies for enhancing stability, solubility, or bioavailability is limited.
ANone: The provided research primarily focuses on the analytical applications of xanthydrol and its derivatives. As such, data on ADME properties, in vivo activity, and efficacy are limited.
ANone: The provided research primarily focuses on the analytical applications of xanthydrol and its derivatives. As such, data on cell-based assays, animal models, and clinical trials are limited.
ANone: The provided research does not offer information on resistance mechanisms or cross-resistance related to xanthydrol.
A: While the provided research does not extensively cover toxicology data, at least one report mentions contact dermatitis caused by xanthydrol exposure in a laboratory setting []. This highlights the need for careful handling and appropriate safety measures when working with this compound.
ANone: The provided research primarily focuses on the analytical and synthetic applications of xanthydrol. It does not delve into drug delivery, biomarkers, drug-transporter interactions, biocompatibility, alternatives, recycling, research infrastructure, historical context, or cross-disciplinary applications of this compound.
A: Early research on xanthydrol focused on its use as a reagent for identifying specific functional groups, such as urea []. The development of the xanthydrol turbidity test for diagnosing uremia in the 1950s marked a significant milestone in its clinical application [].
A: While the provided research does not extensively cover cross-disciplinary applications, the use of xanthydrol as a derivatizing agent in analytical techniques like GC-MS and HPLC demonstrates its utility across different scientific disciplines [, , ].
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